{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol is a chemical compound with the molecular formula C7H12O2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane with methanol under specific conditions to introduce the methoxy group at the 3-position . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of {3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes or receptors, potentially leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
{3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl}methanol: Similar in structure but with a hydroxymethyl group instead of a methoxy group.
{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol: Contains a methyl group instead of a methoxy group.
Uniqueness
{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol is unique due to its methoxy functional group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where the methoxy group plays a crucial role in the compound’s reactivity and interactions .
Properties
IUPAC Name |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-2-6(3-7,4-7)5-8/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCSOJQLGGIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC(C1)(C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.